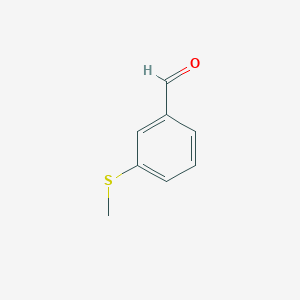

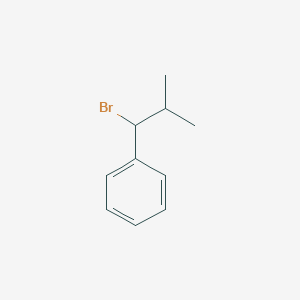

1-溴-2-甲氧基-3-甲基苯

描述

The compound 1-Bromo-2-methoxy-3-methylbenzene is a halogenated aromatic organic compound that is not typically produced in large technical quantities. It is part of a broader class of compounds known as halogenated methoxybenzenes, or anisoles, which are ubiquitous in the environment. These compounds can have various sources, including both biogenic and anthropogenic origins, as suggested by the presence of bromoanisoles in the marine troposphere of the Atlantic Ocean .

Synthesis Analysis

The synthesis of halogenated anisoles, such as 1-Bromo-2-methoxy-3-methylbenzene, can be complex and may involve multiple steps. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate and involving regioselective methoxylation and bromination steps . Another synthesis approach for a tetramethoxy derivative was described using a modified mild brominating agent and a chloromethylation step followed by reductive dehalogenation . These methods highlight the intricate nature of synthesizing halogenated methoxybenzenes and the importance of regioselectivity and careful control of reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated anisoles can be determined using techniques such as single crystal X-ray diffraction. For example, the crystal structures of two hydrazone compounds with methoxybenzene moieties were elucidated, revealing their crystallization in different space groups and the presence of E configurations with respect to the C=N double bonds . Similarly, the crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene, a related compound, was determined, showing two stable crystalline phases and confirming the planar structure of the molecules .

Chemical Reactions Analysis

The reactivity of halogenated anisoles can lead to a variety of chemical reactions. For instance, the unconventional reaction of diazomethane with a trihydroxy methyl nitrobenzene resulted in both the expected methoxy derivative and a novel isomer . In another study, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene through nitration in water was reported, demonstrating the potential for halogenated anisoles to undergo further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-methoxy-3-methylbenzene can be inferred from studies on similar compounds. For example, the synthesis and crystal structures of Schiff bases derived from bromo-methoxybenzene compounds were characterized, providing insights into their molecular conformations and intermolecular interactions . Additionally, the spectroscopic analysis of 1-bromo-2,3,5,6-tetramethylbenzene revealed its vibrational spectra and molecular conformation, which can be correlated with its physical properties . These studies contribute to a better understanding of the properties of halogenated anisoles, which can be important for their potential applications in various fields.

科学研究应用

1. Organic Chemistry Brominated aromatic compounds like “1-Bromo-2-methoxy-3-methylbenzene” are often used in organic chemistry for electrophilic aromatic substitution reactions . The bromine atom can be replaced by other groups, allowing for the synthesis of a wide variety of compounds .

2. Multistep Synthesis These compounds can also be used in multistep synthesis processes . For example, they can be used in nitration reactions, where a nitro group is added to the benzene ring . This can be followed by a conversion from the nitro group to an amine, and then a bromination .

3. Electrophilic Aromatic Substitution Brominated aromatic compounds can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

4. Nomenclature of Benzene Derivatives Brominated aromatic compounds can be used to illustrate the nomenclature of benzene derivatives . For example, they can be used to demonstrate the ortho-, meta-, and para- nomenclature used for disubstituted benzenes .

5. Formation of Strongly Electrophilic Species Brominated aromatic compounds can be used to form strongly electrophilic species . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate can then react further in various ways .

6. Ortho-, Meta-, Para- Nomenclature for Disubstituted Benzenes Brominated aromatic compounds can be used to illustrate the ortho-, meta-, and para- nomenclature used for disubstituted benzenes . For example, they can be used to demonstrate how the position of the substituents on the benzene ring affects the name of the compound .

安全和危害

The safety and hazards associated with “1-Bromo-2-methoxy-3-methylbenzene” would depend on factors such as the amount of exposure and the specific conditions of use. The compound has been associated with certain hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate safety precautions should be taken when handling this compound.

未来方向

The future directions for research involving “1-Bromo-2-methoxy-3-methylbenzene” could include exploring its potential uses in various chemical reactions and studying its properties under different conditions. Further studies could also investigate the synthesis of this compound from different starting materials or using different reaction conditions .

属性

IUPAC Name |

1-bromo-2-methoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIUOSKXGNEORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482974 | |

| Record name | 2-Bromo-6-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methoxy-3-methylbenzene | |

CAS RN |

52200-69-8 | |

| Record name | 2-Bromo-6-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)